molecular formula C9H11B B1339706 1-Bromo-3-propylbenzene CAS No. 19829-32-4

1-Bromo-3-propylbenzene

Cat. No.: B1339706
CAS No.: 19829-32-4
M. Wt: 199.09 g/mol
InChI Key: CXRVLYOHAQORCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-propylbenzene is an organic compound with the molecular formula C9H11Br. It is a derivative of benzene, where a bromine atom is substituted at the first position and a propyl group at the third position on the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.

Scientific Research Applications

1-Bromo-3-propylbenzene has several applications in scientific research:

Safety and Hazards

1-Bromo-3-propylbenzene is considered hazardous. It causes skin irritation and serious eye irritation . It may be fatal if swallowed and enters airways . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3-propylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

This compound undergoes electrophilic aromatic substitution . The mechanism involves two steps :

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution . This pathway maintains the aromaticity of the benzene ring . The carbocation intermediates formed during this process can react further by bonding to a nucleophile to give a substitution or addition product, or by transferring a proton to a base, giving a double bond product .

Pharmacokinetics

Its molecular weight is 199088 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding the substituted benzene ring .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For instance, the density of the compound and its enthalpy of vaporization or sublimation can vary with temperature . These factors can potentially affect the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-propylbenzene can be synthesized through a multi-step process involving Friedel-Crafts alkylation and bromination. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-propylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Br2/FeBr3

    Friedel-Crafts Alkylation: Propyl chloride/AlCl3

    Nucleophilic Substitution: NaOH, NH3

Major Products Formed:

    From EAS: Various substituted benzene derivatives.

    From Nucleophilic Substitution: Alcohols, amines.

    From Oxidation: Carboxylic acids.

Comparison with Similar Compounds

  • 1-Bromo-2-propylbenzene
  • 1-Bromo-4-propylbenzene
  • 1-Bromo-3-phenylpropane

Uniqueness: 1-Bromo-3-propylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. The position of the bromine and propyl groups affects the compound’s electronic properties and steric hindrance, making it distinct from its isomers .

Properties

IUPAC Name

1-bromo-3-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRVLYOHAQORCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550499
Record name 1-Bromo-3-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19829-32-4
Record name 1-Bromo-3-propylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19829-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-propylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3'-bromopropiophenone (25 g) and triethylsilane (57 ml) in trifluoroacetic acid (50ml) was heated at reflux for 16 hours. The reaction mixture was evaporated under reduced pressure and the residue was purified by chromatography eluting with isohexane. Yield 25.14 g. The subtitle compound was contaminated with 17 mole % of 3-(1-propenyl)bromobenzene. Used directly in the next step. 1H NMR: δ(CDCl3) 7.32(m,2H), 7.10(m,2H), 2.55(t,2H), 1.61(m,2H), 0.90(t3H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3-propylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-propylbenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3-propylbenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3-propylbenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-3-propylbenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3-propylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.